Ethyl 4-carbamoyl-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate
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Overview
Description
ETHYL 4-(AMINOCARBONYL)-5-({[7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(AMINOCARBONYL)-5-({[7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the triazolopyrimidine moiety and other substituents. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(AMINOCARBONYL)-5-({[7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring and other functional groups may be oxidized under specific conditions.
Reduction: Reduction reactions may target the carbonyl groups or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 4-(AMINOCARBONYL)-5-({[7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and triazolopyrimidine-containing molecules. Examples include:
- ETHYL 4-(AMINOCARBONYL)-5-(PYRIMIDIN-2-YL)AMINO-3-METHYL-2-THIOPHENECARBOXYLATE
- ETHYL 4-(AMINOCARBONYL)-5-(TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)AMINO-3-METHYL-2-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-(AMINOCARBONYL)-5-({[7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16F2N6O4S |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-5-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H16F2N6O4S/c1-4-29-16(28)10-7(3)9(12(20)26)15(30-10)23-14(27)13-22-17-21-6(2)5-8(11(18)19)25(17)24-13/h5,11H,4H2,1-3H3,(H2,20,26)(H,23,27) |
InChI Key |
BEAKMTXUXLMEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F)C(=O)N)C |
Origin of Product |
United States |
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